Cas no 899896-01-6 (5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid)

5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
- 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD20376255
- Inchi: 1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14)
- InChI Key: AFDCHQIMPVZSJN-UHFFFAOYSA-N
- SMILES: S1C(NC2=CC=CN=C2)=C(C(O)=O)N=C1
5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359702-50mg |
5-(Pyridin-3-ylamino)thiazole-4-carboxylic acid |
899896-01-6 | 95% | 50mg |
¥16588.00 | 2024-04-26 | |
AstaTech | AT34967-1/G |
5-(PYRIDIN-3-YLAMINO)THIAZOLE-4-CARBOXYLIC ACID |
899896-01-6 | 95% | 1g |
$995 | 2023-09-18 | |
Enamine | EN300-218506-0.5g |
5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid |
899896-01-6 | 0.5g |
$877.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359702-1g |
5-(Pyridin-3-ylamino)thiazole-4-carboxylic acid |
899896-01-6 | 95% | 1g |
¥24678.00 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042105-1g |
5-[(Pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid |
899896-01-6 | 95% | 1g |
¥4494.0 | 2024-04-17 | |
Matrix Scientific | 183974-5g |
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid, 95% |
899896-01-6 | 95% | 5g |
$1816.00 | 2023-09-11 | |
Enamine | EN300-218506-0.25g |
5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid |
899896-01-6 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-218506-1.0g |
5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid |
899896-01-6 | 1g |
$914.0 | 2023-06-08 | ||
Enamine | EN300-218506-5.0g |
5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid |
899896-01-6 | 5g |
$2650.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359702-500mg |
5-(Pyridin-3-ylamino)thiazole-4-carboxylic acid |
899896-01-6 | 95% | 500mg |
¥23673.00 | 2024-04-26 |
5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid Related Literature
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1. Water
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid
Introduction to 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid (CAS No. 899896-01-6)
5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid (CAS No. 899896-01-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class of molecules, which are known for their broad spectrum of biological functions and therapeutic applications. The presence of both pyridine and thiazole moieties in its structure endows it with the ability to interact with various biological targets, making it a promising candidate for drug discovery and development.
The chemical structure of 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid consists of a central thiazole ring substituted with an amino group at the 4-position and a pyridine ring at the 5-position. The carboxylic acid functionality at the 4-position of the thiazole ring provides a site for further chemical modifications, allowing for the synthesis of derivatives with enhanced pharmacological properties. This structural versatility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a growing interest in thiazole derivatives as potential therapeutic compounds due to their demonstrated efficacy in various pharmacological assays. The pyridine moiety in 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the thiazole ring is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable asset in the search for new drugs.
One of the most compelling aspects of 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid is its potential application in the treatment of inflammatory diseases. Recent studies have shown that thiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyridine group further enhances its anti-inflammatory potential by facilitating interactions with transcription factors involved in inflammation. These findings suggest that 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid may serve as a lead compound for the development of novel anti-inflammatory therapies.
Furthermore, research has indicated that this compound exhibits promising anticancer activity. Thiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting survival signaling pathways. The presence of both pyridine and thiazole moieties in 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid may contribute to its ability to interact with multiple targets involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The synthesis of 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of thiourea with 2-amino-pyridine to form the thiazole core, followed by functionalization at the 4-position with a carboxylic acid group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the structural integrity and purity of the final product.
In terms of pharmacokinetic properties, 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid has shown favorable solubility characteristics in aqueous media, which is essential for oral administration. Additionally, preliminary studies indicate that this compound exhibits good bioavailability when administered orally, suggesting its potential for clinical translation. However, further research is needed to optimize its pharmacokinetic profile and assess its safety and efficacy in animal models before human trials can be initiated.
The growing body of evidence supporting the biological activity of 5-(pyridin-3-yl)amino-1,3-thiazole-4-carboxylic acid has prompted researchers to explore its potential applications in other therapeutic areas as well. For instance, its structural features make it a suitable candidate for developing antimicrobial agents against drug-resistant bacteria. The thiazole ring has been shown to disrupt bacterial cell wall synthesis, while the pyridine moiety can interfere with essential bacterial enzymes. These properties make 5-(pyridin-3-y lamino)-1,3-thiazole -4 -carboxylic acid a promising candidate for combating multidrug-resistant infections.
Another area where this compound shows promise is in neurodegenerative disease treatment. Thiazole derivatives have been investigated for their ability to modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The pyridine group in 5-(pyridin -3 - y lamino)-1 , 3 -th i az ole -4 -car box y l ic ac id may interact with receptors such as serotonin and dopamine receptors, potentially alleviating symptoms associated with these disorders. Further research is needed to elucidate its mechanisms of action and evaluate its therapeutic potential.
In conclusion,5-(py rid ine - 3 - y lam i no ) - 1 , 3 -th i az o le - 4 - car box y l ic ac id ( CAS No . 899896 -01 -6) represents a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of pharmacological properties makes it a valuable scaffold for drug discovery , particularly in areas such as anti-inflammation , anticancer , antimicrobial , and neurodegenerative disease treatment . While further research is needed to fully understand its therapeutic potential , preliminary findings suggest that this compound could play a crucial role in developing novel treatments for various diseases . As our understanding of its mechanisms continues to evolve , so too will its applications in medicine . p >
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